Dehydromonocrotaline - 23291-96-5

Dehydromonocrotaline

Catalog Number: EVT-310620
CAS Number: 23291-96-5
Molecular Formula: C16H21NO6
Molecular Weight: 323.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dehydromonocrotaline (DHM) is a reactive pyrrolic electrophile derived from the metabolic activation of Monocrotaline, a pyrrolizidine alkaloid (PA) found in various plant species. [] DHM plays a significant role in scientific research as a model compound for understanding the toxicity and bioactivity of PAs, particularly in the context of hepatotoxicity, genotoxicity, and carcinogenicity. [, ]

Synthesis Analysis
  • N-oxidation and Dehydrogenation: This method utilizes N-oxidation of Monocrotaline to form Monocrotaline N-oxide, followed by dehydrogenation to produce DHM. [] This process allows for the controlled generation of DHM and its subsequent study in various experimental settings.
  • Isolation from Monocrotaline Metabolism: DHM can also be isolated from the metabolic products of Monocrotaline. [] This involves perfusing isolated rat livers with Monocrotaline and trapping the released DHM using a thiopropyl Sepharose resin, which selectively reacts with alkylating pyrroles.
Molecular Structure Analysis

DHM's molecular structure is characterized by a pyrrolizidine nucleus with a reactive pyrrole moiety. [] The presence of the pyrrole group contributes to its electrophilic nature, enabling its interaction with cellular nucleophiles, such as proteins and DNA. [, ]

Chemical Reactions Analysis
  • Alkylation Reactions: DHM readily alkylates nucleophilic sites in DNA and proteins. [, , ] This alkylation process is believed to be a primary mechanism for its toxic and carcinogenic effects.
  • DNA Cross-linking: DHM forms DNA-DNA interstrand and DNA-protein cross-links, contributing to its anti-mitotic, toxic, and carcinogenic effects. [, , ] The cross-linking pattern of DHM shows a preference for 5'-GG and 5'-GA sequences in DNA. []
  • Protein Adduct Formation: DHM reacts with amino acids, like valine, in proteins, forming unstable DHP-derived valine (DHP-valine) adducts. []
Mechanism of Action
  • DNA Alkylation: DHM preferentially alkylates guanine bases at the N7 position, with a preference for 5'-GG and 5'-GA sequences. []
  • DNA Cross-linking: DHM forms DNA interstrand cross-links, which can inhibit DNA replication and transcription, ultimately contributing to cytotoxicity. [, ]
  • Protein Adduct Formation: DHM reacts with amino acids in proteins, forming adducts that can disrupt protein function. [, ]

DHM's pulmonary toxicity is believed to be mediated by its interaction with pulmonary artery endothelial cells, leading to vascular injury and remodeling. [, , ]

Applications
  • Pulmonary Hypertension Research: DHM is a valuable tool for inducing pulmonary hypertension in animal models, enabling the study of the disease's pathophysiology and the evaluation of potential therapies. [, , , , , , , , ]
  • Toxicity Research: DHM serves as a model compound for understanding the toxicity of PAs, particularly the mechanisms underlying hepatotoxicity, genotoxicity, and carcinogenicity. [, , , , , , ]
  • DNA Cross-linking Research: DHM's ability to form DNA cross-links has made it a useful tool for studying the mechanisms and consequences of DNA damage. [, , , , , , , ]

Monocrotaline

Compound Description: Monocrotaline is a pyrrolizidine alkaloid produced by various plants, including Crotalaria spectabilis. It is known to cause hepatotoxicity, pneumotoxicity, and genotoxicity in animals and humans. While monocrotaline itself is not directly toxic, it undergoes metabolic activation in the liver by cytochrome P450 enzymes, primarily CYP3A4, to form the reactive metabolite, dehydromonocrotaline .

Relevance: Monocrotaline is the parent compound of dehydromonocrotaline, serving as the metabolic precursor. Dehydromonocrotaline is the primary reactive metabolite responsible for the toxic effects observed following monocrotaline exposure.

Dehydroretronecine

Compound Description: Dehydroretronecine (DHR) is a reactive pyrrolic metabolite produced during the metabolism of certain pyrrolizidine alkaloids. Like dehydromonocrotaline, it is an alkylating agent capable of forming covalent adducts with cellular proteins and DNA.

7-Glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (GSDHP)

Compound Description: 7-Glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (GSDHP) is a glutathione conjugate formed during the detoxification of reactive pyrrolizidine alkaloid metabolites, including dehydromonocrotaline, in the liver. Conjugation with glutathione is a detoxification mechanism that increases the water solubility of reactive metabolites and facilitates their excretion.

Relevance: GSDHP is a detoxification product of dehydromonocrotaline, formed by the reaction between dehydromonocrotaline and glutathione. This conjugation reaction detoxifies dehydromonocrotaline, mitigating its toxicity. Studies using isolated perfused rat livers have shown that depletion of glutathione, a precursor for GSDHP formation, leads to increased release of dehydromonocrotaline and decreased biliary release of GSDHP, suggesting a protective role of this metabolic pathway .

6,7-Dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)

Compound Description: 6,7-Dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) is a pyrrolic metabolite of monocrotaline that can be formed either directly from dehydromonocrotaline through hydrolysis or as a byproduct during the formation of DHM-protein adducts . While DHP itself is not considered a strong alkylating agent, its formation and relative abundance in various tissues may be indicative of ongoing monocrotaline metabolism and potential toxicity.

Relevance: DHP is another metabolite of monocrotaline, formed through a different pathway than dehydromonocrotaline. Although both are considered pyrrolic metabolites, DHP is considerably less toxic than dehydromonocrotaline. The relative abundance of DHP compared to dehydromonocrotaline may provide insights into the balance between metabolic activation and detoxification of monocrotaline .

Dehydroriddelliine

Compound Description: Dehydroriddelliine is a reactive pyrrolic metabolite formed during the metabolism of the pyrrolizidine alkaloid riddelliine. Similar to dehydromonocrotaline, it is capable of alkylating DNA and generating reactive oxygen species upon UVA irradiation .

Relevance: Dehydroriddelliine, like dehydromonocrotaline, belongs to the dehydropyrrolizidine alkaloids. They share structural similarities and exhibit comparable reactivity towards DNA and in their ability to generate reactive oxygen species. This suggests that both compounds might share similar mechanisms of toxicity involving DNA damage and oxidative stress .

Properties

CAS Number

23291-96-5

Product Name

Dehydromonocrotaline

IUPAC Name

(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1

InChI Key

ZONSVLURFASOJK-LLAGZRPASA-N

SMILES

CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3

Synonyms

(3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione; Monocrotaline Pyrrole, 3,8-Didehydromonocrotaline

Canonical SMILES

CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.